3-(Aminomethyl)-5-bromophenol hydrobromide
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Overview
Description
3-(Aminomethyl)-5-bromophenol hydrobromide is an organic compound that features a bromine atom and an aminomethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-bromophenol hydrobromide typically involves the bromination of 3-(Aminomethyl)phenol followed by the formation of the hydrobromide salt. The bromination can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can help in precise control of temperature, reagent addition, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-bromophenol hydrobromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted phenols with various functional groups replacing the bromine atom.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include primary amines and other reduced derivatives of the aminomethyl group.
Scientific Research Applications
3-(Aminomethyl)-5-bromophenol hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-bromophenol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenol hydrobromide: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-2-hydroxybenzylamine: Similar structure but with different substitution patterns, leading to variations in chemical properties and applications.
3-(Aminomethyl)-4-bromophenol hydrobromide:
Uniqueness
3-(Aminomethyl)-5-bromophenol hydrobromide is unique due to the specific positioning of the bromine and aminomethyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C7H9Br2NO |
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Molecular Weight |
282.96 g/mol |
IUPAC Name |
3-(aminomethyl)-5-bromophenol;hydrobromide |
InChI |
InChI=1S/C7H8BrNO.BrH/c8-6-1-5(4-9)2-7(10)3-6;/h1-3,10H,4,9H2;1H |
InChI Key |
VRZQMJADOQHSFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)CN.Br |
Origin of Product |
United States |
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